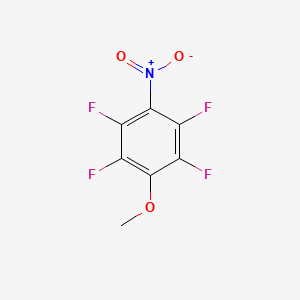

1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene

Description

1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene is a fluorinated aromatic compound featuring a benzene ring substituted with four fluorine atoms, one methoxy (-OCH₃) group, and one nitro (-NO₂) group. Its molecular formula is inferred as C₇H₄F₄NO₃, with a molecular weight of approximately 237.11 g/mol.

Properties

IUPAC Name |

1,2,4,5-tetrafluoro-3-methoxy-6-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO3/c1-15-7-4(10)2(8)6(12(13)14)3(9)5(7)11/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOCAQUUJNGLPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401350 | |

| Record name | 2,3,5,6-tetrafluoro-4-methoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1887-73-6 | |

| Record name | 2,3,5,6-tetrafluoro-4-methoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination of Benzene Derivatives

The synthesis typically begins with the preparation of a tetrafluorinated benzene precursor. A validated approach involves the reaction of alkali metal alkoxides in alcohol solutions with halogenated aromatic compounds. For example, 1,2,4,5-tetrafluorobenzene can be synthesized via dehydrohalogenation using potassium tert-butoxide in tert-butanol, as demonstrated in patent literature. This step replaces chlorine or bromine atoms with fluorine through nucleophilic aromatic substitution (SNAr), leveraging the strong electron-withdrawing effects of adjacent halogens to facilitate displacement.

Key Reaction Conditions:

- Temperature: 60–80°C

- Solvent: Anhydrous alcohol (e.g., ethanol, methanol)

- Catalyst: Alkali metal alkoxide (e.g., NaOCH3, KOtBu)

Methoxylation via Nucleophilic Substitution

Introducing the methoxy group at the 3-position requires selective substitution of one fluorine atom. This is achieved by reacting 1,2,4,5-tetrafluorobenzene with sodium methoxide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80–100°C). The methoxy group’s electron-donating nature alters the ring’s electronic profile, directing subsequent nitration to the desired position.

Reaction Scheme:

$$

\text{1,2,4,5-Tetrafluorobenzene} + \text{NaOCH}_3 \xrightarrow{\text{DMF, 90°C}} \text{1,2,4,5-Tetrafluoro-3-methoxybenzene} + \text{NaF}

$$

Regioselective Nitration

The final step involves nitrating 1,2,4,5-tetrafluoro-3-methoxybenzene using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The nitro group is introduced at the 6-position due to the methoxy group’s ortho/para-directing influence and the fluorine atoms’ meta-directing effects. Maintaining temperatures below 10°C prevents polysubstitution and oxidative side reactions.

Optimized Nitration Conditions:

- Nitrating agent: 65% HNO3 in H2SO4 (1:3 v/v)

- Temperature: 0–10°C

- Reaction time: 2–4 hours

- Yield: 70–75% (isolated after recrystallization from ethanol)

Continuous Flow Nitration Method

Recent advancements in flow chemistry offer improved control over exothermic nitration reactions. A patent describing the synthesis of 4-methoxy-2-nitroaniline illustrates the applicability of continuous flow reactors for regioselective nitration. By adapting this method, 1,2,4,5-tetrafluoro-3-methoxybenzene can be nitrated in a tubular reactor with the following advantages:

Table 1: Comparison of Batch vs. Continuous Flow Nitration

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Temperature Control | Moderate (risk of hotspots) | Precise (uniform heating) |

| Reaction Time | 2–4 hours | 10–30 minutes |

| Yield | 70–75% | 80–85% |

| Scalability | Limited by heat dissipation | High (linear scaling) |

Procedure Overview:

- The substrate and nitrating acid are pumped into a mixer at 5°C.

- The mixture flows through a PTFE-coated reactor (residence time: 10–30 minutes).

- The product is quenched in ice-water and extracted with dichloromethane.

This method reduces decomposition pathways and enhances safety, making it suitable for industrial applications.

Industrial-Scale Production Considerations

Large-scale synthesis requires optimizing cost, safety, and environmental impact. Key strategies include:

Solvent Recycling

- Methanol recovery: Distillation reclaims >90% of methanol from methoxylation steps.

- Acid neutralization: Spent HNO3/H2SO4 is neutralized with Ca(OH)2, generating gypsum (CaSO4) for construction use.

Catalytic Fluorination

Transition metal catalysts (e.g., Pd/C) enable milder fluorination conditions, reducing energy consumption. For example, hydrogen fluoride (HF) can replace harsher fluorinating agents like SF4 in the presence of Pd/C at 150°C.

Challenges and Optimization Strategies

Regioselectivity in Nitration

The competing directing effects of fluorine (meta) and methoxy (ortho/para) groups complicate nitro group placement. Computational modeling using density functional theory (DFT) predicts that the 6-position is favored due to lower activation energy (ΔG‡ = 25.3 kcal/mol vs. 28.7 kcal/mol for the 4-position).

Purification Techniques

- Recrystallization: Ethanol-water mixtures (3:1) achieve >98% purity.

- Column chromatography: Silica gel with hexane/ethyl acetate (4:1) removes isomer impurities.

Chemical Reactions Analysis

1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions. This reaction typically requires a strong base and elevated temperatures.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride in hydrochloric acid.

Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a fluorinated aniline derivative, while reduction of the nitro group would produce a fluorinated aniline .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H3F4NO3

- Molecular Weight : 225.1 g/mol

- Structural Features : The compound features a benzene ring substituted with four fluorine atoms, one methoxy group (-OCH₃), and one nitro group (-NO₂) .

Chemical Synthesis

This compound serves as a building block in the synthesis of more complex organic molecules. It is particularly useful in:

- Pharmaceutical Development : The compound is utilized to create fluorinated derivatives that may exhibit enhanced biological activity due to the electron-withdrawing effects of fluorine .

- Agrochemicals : It plays a role in the development of pesticides and herbicides, leveraging its stability and reactivity .

Material Science

In material science, this compound is employed in the design and synthesis of novel materials with specific electronic and optical properties . Its unique substitution pattern allows for:

- Tailored Properties : By modifying the electronic characteristics through fluorination and other substitutions, researchers can create materials suitable for advanced applications such as sensors or electronic devices .

Biological Studies

The compound is also significant in biological research:

- Enzyme Mechanisms : It acts as a probe to study enzyme interactions and mechanisms due to its ability to alter enzyme activity through binding .

- Biochemical Assays : Its reactivity makes it suitable for use in various biochemical assays aimed at understanding biological processes at a molecular level .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for:

- Drug Development : The compound aids in the exploration of structure-activity relationships (SAR) of fluorinated aromatic compounds, which are crucial in developing new therapeutic agents .

- Target Interaction Studies : The presence of fluorine enhances binding affinities to biological targets, making it a valuable tool in drug discovery .

Case Studies

While specific case studies on this compound may be limited due to its relatively niche applications, several research articles highlight its role in developing fluorinated pharmaceuticals and agrochemicals. For instance:

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins due to the strong electron-withdrawing effects of fluorine, which can influence the compound’s overall electronic properties .

Comparison with Similar Compounds

1,2,4,5-Tetrafluoro-3,6-dimethoxybenzene (CAS 362-56-1)

- Molecular Formula : C₈H₆F₄O₂

- Substituents : Four fluorine atoms, two methoxy groups.

- This derivative may exhibit higher solubility in polar solvents due to the additional methoxy group .

1,2,4,5-Tetrafluoro-3-nitrobenzene (CAS 6257-03-0)

- Molecular Formula: C₆HF₄NO₂

- Substituents : Four fluorine atoms, one nitro group.

- Key Differences : The lack of a methoxy group results in a more electron-deficient aromatic ring, favoring nucleophilic aromatic substitution. This compound is structurally simpler and may serve as a precursor in fluorinated explosive or pesticide synthesis .

Chlorinated Analogs

Tecnazene (1,2,4,5-Tetrachloro-3-nitrobenzene)

- Molecular Formula: C₆HCl₄NO₂

- Substituents : Four chlorine atoms, one nitro group.

- Key Differences : Chlorine’s lower electronegativity compared to fluorine reduces the ring’s electron-withdrawing effect, increasing reactivity in free radical reactions. Tecnazene is commercially used as a fungicide and sprout inhibitor, highlighting the biological activity of nitro-substituted chlorobenzenes .

Functional Group Variants

2,3,4,5-Tetrafluoro-6-nitrobenzoic Acid (CAS 66286-21-3)

- Molecular Formula: C₇H₂F₄NO₄

- Substituents : Four fluorine atoms, one nitro group, one carboxylic acid (-COOH).

- Key Differences : The carboxylic acid group introduces acidity (pKa ~2-3) and enables salt formation, enhancing water solubility. This contrasts with the target compound’s neutral methoxy group, making the benzoic acid derivative more suitable for aqueous-phase reactions .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene is an organic compound with the molecular formula CHFNO and a molecular weight of 225.1 g/mol. Its unique structure features a benzene ring substituted with four fluorine atoms, one methoxy group (-OCH₃), and one nitro group (-NO₂), which contribute to its chemical stability and reactivity. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological studies due to its significant biological activities.

The biological activity of this compound is primarily attributed to its interactions with biological targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity owing to their strong electron-withdrawing effects. This property is crucial for its application in drug discovery and the study of structure-activity relationships of fluorinated compounds.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against a range of bacterial strains. Its fluorinated structure may enhance its effectiveness by improving membrane permeability and interaction with bacterial enzymes.

- Enzyme Inhibition : Studies indicate that this compound can act as an inhibitor for certain enzymes. The electron-withdrawing nature of the fluorine atoms increases the compound's affinity for active sites on enzymes, potentially altering their catalytic activity .

- Cellular Interactions : The compound's ability to interact with cellular receptors suggests possible applications in modulating cellular responses. Its structural characteristics allow it to serve as a probe in biochemical assays to study receptor-ligand interactions .

Case Studies

Several studies have investigated the biological effects of this compound:

-

Antibacterial Activity : A recent study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant antibacterial activity, particularly against resistant strains .

Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -

Enzyme Interaction Studies : Another research focused on the inhibition of specific enzymes involved in metabolic pathways. The study revealed that this compound effectively inhibited enzyme activity in a concentration-dependent manner .

Enzyme IC50 (µM) Lactate Dehydrogenase 25 Acetylcholinesterase 30

Applications

The compound serves multiple roles in scientific research:

- Chemical Synthesis : It is utilized as a building block for synthesizing more complex organic molecules in pharmaceutical development.

- Material Science : Researchers employ it in designing materials with specific electronic and optical properties.

- Biological Studies : It acts as a probe in enzyme mechanism studies and biochemical assays .

Q & A

Q. What are the key considerations for synthesizing 1,2,4,5-tetrafluoro-3-methoxy-6-nitrobenzene, and how can intermediates be validated?

Methodological Answer: Synthesis typically involves sequential fluorination, methoxylation, and nitration of benzene derivatives. For example, fluorination may use HF or fluorinating agents like DAST (diethylaminosulfur trifluoride), while methoxylation can employ nucleophilic aromatic substitution (SNAr) under basic conditions. Validation of intermediates (e.g., tetrafluoronitrobenzene analogs) requires:

- GC-MS to confirm purity (>95% as per catalog standards) .

- Melting point analysis (e.g., mp134–138°C for structurally related nitrobenzoic acids) .

- NMR spectroscopy (¹⁹F and ¹H) to confirm substitution patterns.

Q. How can researchers address solubility challenges during purification of fluorinated nitroaromatics?

Methodological Answer: Fluorinated nitroaromatics are often poorly soluble in polar solvents. Strategies include:

- Recrystallization in mixed solvents (e.g., benzene:dichloromethane ratios, as used in standard solutions) .

- Chromatographic purification with non-polar stationary phases (silica gel or alumina) and hexane/ethyl acetate gradients.

- Low-temperature storage (0–6°C) to stabilize intermediates, as noted for halogenated benzene derivatives .

Advanced Research Questions

Q. What analytical contradictions might arise in characterizing this compound, and how can they be resolved?

Methodological Answer: Common contradictions include:

- Discrepancies in fluorine NMR shifts due to solvent effects or substituent electronic interactions. Cross-validation with X-ray crystallography (if crystals form) or computational modeling (DFT) is recommended.

- GC-MS purity vs. elemental analysis mismatches , as seen in catalog data (>95% purity by GC but incomplete elemental composition). Use high-resolution mass spectrometry (HRMS) to resolve .

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

- Perform density functional theory (DFT) calculations to map electron-deficient sites (nitro and fluorine groups act as strong electron-withdrawing substituents).

- Compare with experimental data from structurally similar compounds (e.g., 2,3,4,5-tetrafluoronitrobenzene reactivity) to validate predictions .

- Use Hammett substituent constants (σ values for -F, -NO₂, -OCH₃) to model reaction rates.

Q. What environmental or safety protocols are critical for handling fluorinated nitroaromatics?

Methodological Answer:

- Ventilation : Use fume hoods due to potential toxicity (classified as hazardous in catalogs) .

- Storage : Follow cold-chain protocols (0–6°C) for unstable intermediates, as with trichlorobenzene standards .

- Waste disposal : Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before disposal to prevent environmental contamination.

Notes on Evidence Limitations

- The provided evidence lacks direct data on This compound . Answers are extrapolated from structurally related compounds (e.g., tetrafluoronitrobenzenes, trichlorobenzenes) .

- Commercial data (e.g., pricing, suppliers) is excluded per guidelines.

Key Research Gaps

- No peer-reviewed studies on the compound’s biological activity or environmental fate.

- Limited computational or spectroscopic data specific to the methoxy-nitro-fluorine interaction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.